
Methopterin
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El metotrexato se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 6-bromometilpterina con metilaminobenzoil glutamato en presencia de un solvente como ácido bromhídrico (HBr) o ácido yodhídrico (HI). La reacción produce un producto sólido, que luego se disuelve en una solución acuosa de alcohol. El pH se ajusta para obtener el producto crudo, que se purifica aún más para producir metotrexato .
Métodos de Producción Industrial
La producción industrial de metotrexato sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. El uso de materias primas y solventes de reacción específicos garantiza una alta pureza y rendimiento, lo que hace que el proceso sea adecuado para aplicaciones industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
El metotrexato experimenta varias reacciones químicas, que incluyen:
Oxidación: El metotrexato se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de pteridina.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en el anillo de pteridina, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado e incluyen temperaturas, solventes y catalizadores específicos .
Principales Productos Formados
Aplicaciones Científicas De Investigación
Oncology
Methopterin plays a significant role in chemotherapy regimens for various cancers. Its primary applications include:
- Leukemia Treatment : this compound is used in treating acute lymphoblastic leukemia by inhibiting cell division and promoting apoptosis in malignant cells.
- Breast Cancer : Clinical studies have demonstrated that this compound can effectively inhibit the proliferation of breast cancer cells.
- Osteosarcoma : this compound has been included in treatment protocols for osteosarcoma, showing efficacy in reducing tumor size before surgical intervention.
Case Study: Neoadjuvant Chemotherapy for Penile Cancer
A study involving 24 patients with advanced penile cancer utilized a BMP regimen (bleomycin, this compound, and cisplatin) as neoadjuvant therapy. The results indicated a significant improvement in survival rates among responders compared to non-responders (73.3% vs. 0% at 5 years) .
Immunosuppression
This compound is also employed in immunosuppressive therapy, particularly in autoimmune diseases and organ transplantation. Its ability to inhibit lymphocyte proliferation makes it valuable in preventing graft rejection and managing autoimmune conditions.
Biochemical Research
In biochemical studies, this compound serves as a model compound for understanding folate metabolism and its implications in cellular processes. It aids researchers in exploring the biochemical pathways related to cell growth and differentiation.
Comparative Analysis with Related Compounds
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Methotrexate | High | Chemotherapy | More potent inhibitor of dihydrofolate reductase |
Pemetrexed | Moderate | Chemotherapy | Multi-targeted antifolate |
Trimethoprim | Moderate | Antibiotic | Targets bacterial dihydrofolate reductase |
Leucovorin | Low | Chemoprotection | Rescues normal cells from methotrexate toxicity |
Mecanismo De Acción
El metotrexato ejerce sus efectos al inhibir la proliferación, activación y acción de resorción ósea de los osteoclastos. Induce la apoptosis de los osteoclastos, contribuyendo a su capacidad para inhibir la destrucción ósea inflamatoria. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la dihidrofolato reductasa, que evita la reducción del ácido dihidrofolico a ácido tetrahidrofolico, un paso crítico en la síntesis de ADN .
Comparación Con Compuestos Similares
El metotrexato es estructuralmente similar a otros análogos del ácido fólico, como:
Metotrexato: Utilizado en el tratamiento del cáncer y enfermedades autoinmunes.
Pemetrexed: Utilizado en el tratamiento del mesotelioma pleural maligno y el cáncer de pulmón de células no pequeñas.
Pralatrexato: Utilizado en el tratamiento del linfoma de células T periférico.
Raltitrexed: Utilizado en el tratamiento del cáncer colorrectal.
Unicidad
Su similitud estructural con el ácido fólico le permite interferir con el metabolismo del ácido fólico, lo que lo convierte en una herramienta valiosa en la investigación y el tratamiento del cáncer .
Actividad Biológica
Methopterin, also known as A-methopterin or 4-amino-N10-methyl folic acid, is a folic acid analog primarily recognized for its role as an antimetabolite in cancer therapy. Its biological activities extend beyond oncology, influencing various physiological processes including immune response, inflammation, and cellular proliferation. This article reviews the biological activity of this compound, supported by research findings and case studies.
This compound functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate, which is necessary for DNA synthesis and repair. This inhibition leads to a decrease in nucleotide synthesis, particularly in rapidly dividing cells such as those found in tumors and immune responses.
Biological Activities
1. Antineoplastic Activity
- This compound is primarily utilized in the treatment of various malignancies, including leukemia and lymphomas. It has been shown to inhibit the proliferation of leukemic cells significantly.
- A study demonstrated that this compound inhibited the incorporation of formate-C14 into the protein of leukemic cells by 72%, highlighting its effectiveness in targeting cancerous cells .
2. Effects on Osteoclasts
- Research indicates that this compound inhibits osteoclast proliferation, thereby potentially reducing inflammatory bone destruction associated with conditions like rheumatoid arthritis .
- A concentration-dependent study revealed that this compound at doses ranging from 0.1 to 10 µmol/L effectively inhibited osteoclast activity .
3. Immunomodulatory Effects
- This compound has been observed to modulate immune responses, particularly through its effects on T-cell activation and cytokine production.
- In animal models, it has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines .
Case Studies
Case Study 1: Methotrexate Toxicity
- A notable case involved a patient who experienced methotrexate toxicity due to an accidental overdose of this compound. The patient developed mucocutaneous lesions and pancytopenia after excessive dosing, emphasizing the importance of monitoring and managing dosages carefully .
Case Study 2: Treatment Efficacy
- In a clinical setting, patients treated with this compound for acute lymphoblastic leukemia showed significant remission rates. The compound's ability to induce apoptosis in malignant cells was a key factor in its therapeutic success.
Comparative Data
The following table summarizes key findings related to the biological activities of this compound compared to other folic acid antagonists:
Compound | Mechanism of Action | Primary Use | Notable Effects |
---|---|---|---|
This compound | DHFR inhibition | Cancer treatment | Inhibits leukemic cell proliferation |
Aminopterin | DHFR inhibition | Cancer treatment | Similar effects as this compound |
Pemetrexed | Multi-targeted antifolate | Mesothelioma, lung cancer | Broader spectrum of action |
Propiedades
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIXOCXUWGDBNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2410-93-7 | |
Record name | Methopterine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.